molecular formula C42H56N4O8 B12764936 Carbamic acid, (2-hydroxy-4-((4-hydroxyphenyl)methyl)-5-((2-methyl-1-(((2-(4-morpholinyl)-2-oxo-1-(phenylmethyl)ethyl)amino)carbonyl)propyl)amino)-5-oxo-1-(phenylmethyl)pentyl)-, 1,1-dimethylethyl ester, (1S-(1R*,2R*,4S*,5(R*(R*))))- CAS No. 150609-16-8

Carbamic acid, (2-hydroxy-4-((4-hydroxyphenyl)methyl)-5-((2-methyl-1-(((2-(4-morpholinyl)-2-oxo-1-(phenylmethyl)ethyl)amino)carbonyl)propyl)amino)-5-oxo-1-(phenylmethyl)pentyl)-, 1,1-dimethylethyl ester, (1S-(1R*,2R*,4S*,5(R*(R*))))-

Cat. No.: B12764936
CAS No.: 150609-16-8
M. Wt: 744.9 g/mol
InChI Key: ZYYPMURFMVWTIH-LEBFSMOPSA-N
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Description

Carbamic acid, (2-hydroxy-4-((4-hydroxyphenyl)methyl)-5-((2-methyl-1-(((2-(4-morpholinyl)-2-oxo-1-(phenylmethyl)ethyl)amino)carbonyl)propyl)amino)-5-oxo-1-(phenylmethyl)pentyl)-, 1,1-dimethylethyl ester, (1S-(1R*,2R*,4S*,5(R*(R*))))- is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials are carefully selected to introduce the necessary functional groups in a controlled manner. Common synthetic routes may include:

    Step 1: Formation of the core structure through a series of condensation reactions.

    Step 2: Introduction of hydroxyl and amino groups via selective functionalization.

    Step 3: Esterification to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biomolecules. Its structure suggests possible applications in enzyme inhibition or as a ligand for receptor binding studies.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its unique structure may allow it to interact with specific biological targets, leading to the development of new drugs.

Industry

In industry, this compound may be used in the production of specialty chemicals, polymers, or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxyl and amino groups may form hydrogen bonds with target molecules, while the ester group may undergo hydrolysis under physiological conditions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid derivatives: Compounds with similar core structures but different substituents.

    Hydroxyphenyl compounds: Molecules containing hydroxyl and phenyl groups.

    Amino acid derivatives: Compounds with amino and carboxyl groups.

Uniqueness

This compound is unique due to its combination of functional groups and complex structure. Compared to similar compounds, it may exhibit distinct reactivity and biological activity, making it a valuable molecule for research and industrial applications.

Properties

CAS No.

150609-16-8

Molecular Formula

C42H56N4O8

Molecular Weight

744.9 g/mol

IUPAC Name

tert-butyl N-[(2S,3S,5R)-3-hydroxy-5-[(4-hydroxyphenyl)methyl]-6-[[(2S)-3-methyl-1-[[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate

InChI

InChI=1S/C42H56N4O8/c1-28(2)37(39(50)43-35(26-30-14-10-7-11-15-30)40(51)46-20-22-53-23-21-46)45-38(49)32(24-31-16-18-33(47)19-17-31)27-36(48)34(25-29-12-8-6-9-13-29)44-41(52)54-42(3,4)5/h6-19,28,32,34-37,47-48H,20-27H2,1-5H3,(H,43,50)(H,44,52)(H,45,49)/t32-,34+,35+,36+,37+/m1/s1

InChI Key

ZYYPMURFMVWTIH-LEBFSMOPSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCOCC2)NC(=O)[C@H](CC3=CC=C(C=C3)O)C[C@@H]([C@H](CC4=CC=CC=C4)NC(=O)OC(C)(C)C)O

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCOCC2)NC(=O)C(CC3=CC=C(C=C3)O)CC(C(CC4=CC=CC=C4)NC(=O)OC(C)(C)C)O

Origin of Product

United States

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